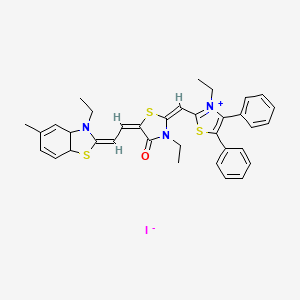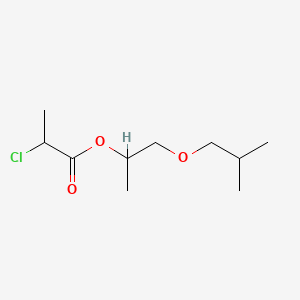
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester is a chemical compound with a complex structure It is an ester derivative of propanoic acid, featuring a chlorine atom and a branched alkoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester typically involves esterification reactions. One common method is the reaction of 2-chloropropanoic acid with 1-methyl-2-(2-methylpropoxy)ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-chloropropanoic acid and 1-methyl-2-(2-methylpropoxy)ethanol.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ester can be oxidized under strong oxidative conditions to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Substitution: Nucleophiles like NaOH, KOH, or amines, solvents like ethanol or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 2-chloropropanoic acid and 1-methyl-2-(2-methylpropoxy)ethanol.
Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids and alcohols.
Applications De Recherche Scientifique
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in designing ester prodrugs that can improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: Similar structure but with a simpler alkoxy group.
Propanoic acid, 2-chloro-, ethyl ester: Another ester derivative with an ethyl group instead of the branched alkoxy group.
Propanoic acid, 2-methyl-, ethyl ester: A methyl-substituted propanoic acid ester with different reactivity.
Uniqueness
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester is unique due to its branched alkoxy group, which can influence its physical and chemical properties. This structural feature can affect its solubility, reactivity, and interactions with other molecules, making it distinct from simpler ester derivatives.
Propriétés
Numéro CAS |
67969-81-7 |
|---|---|
Formule moléculaire |
C10H19ClO3 |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
1-(2-methylpropoxy)propan-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C10H19ClO3/c1-7(2)5-13-6-8(3)14-10(12)9(4)11/h7-9H,5-6H2,1-4H3 |
Clé InChI |
KBLCCQZNLNBPCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(C)OC(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


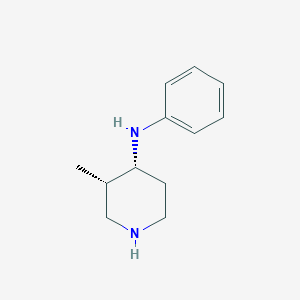


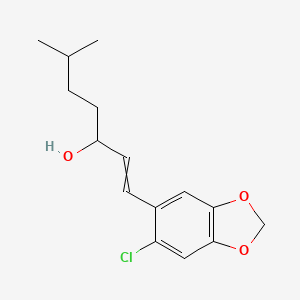
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
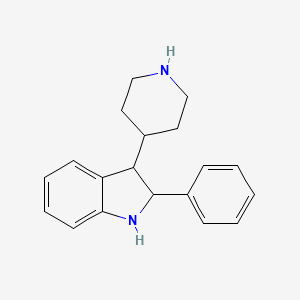
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
